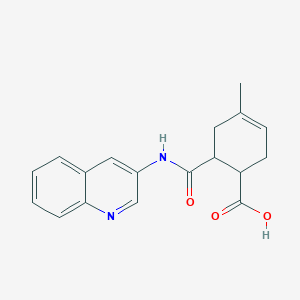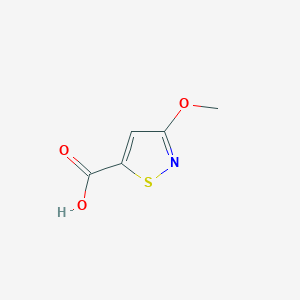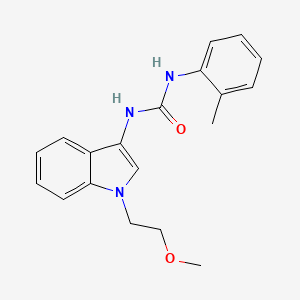
(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid” is a complex organic molecule. It is related to a class of compounds known as benzofuroxans . The São Paulo State University (UNESP), School of Pharmaceutical Sciences synthesized 22 new N-oxide-containing compounds and evaluated in vitro and in vivo antitubercular potential against M. tuberculosis .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Applications De Recherche Scientifique
Applications in Environmental and Biological Systems
Although direct research specifically focused on (E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid is limited, insights into its potential applications can be inferred from studies on similar compounds and their behavior in environmental and biological systems. This analysis focuses on compounds with structural similarities or functionalities that could offer insights into the environmental fate, bioactivity, and potential applications of the compound .
Environmental Occurrence and Fate of Similar Compounds : Parabens, which share structural similarities to this compound, are widely used as preservatives and have been extensively studied for their environmental occurrence and fate. They are known to be persistent in aquatic environments and can undergo reactions leading to the formation of more stable and potentially toxic halogenated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Biological Activities and Therapeutic Potential : Phenolic acids, including caffeic acid and its derivatives, exhibit a range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects. These properties suggest potential therapeutic applications in managing various health conditions (Jiang, Lau, Hon, Mak, Woo, & Fung, 2005). Similarly, this compound could possess antioxidant and anti-inflammatory properties, warranting further research into its potential health benefits.
Toxicity and Environmental Impact of Analogous Compounds : Studies on bisphenol A (BPA) alternatives, which share functional group similarities with the compound of interest, indicate concerns about reproductive toxicity and endocrine disruption (den Braver-Sewradj, van Spronsen, & Hessel, 2020). These findings emphasize the importance of assessing the toxicity and environmental impact of this compound and similar compounds.
Elicitors in Plant Disease Resistance : Benzoic acid, structurally related to the compound , acts as an elicitor, activating chemical defenses in plants against pathogens. This suggests a potential application of this compound in agriculture, particularly in enhancing plant disease resistance and reducing reliance on chemical pesticides (Thakur & Sohal, 2013).
Propriétés
IUPAC Name |
4-[[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-9-11-22-12-10-16)24-23-13-18-3-1-2-4-19(18)28-14-15-5-7-17(8-6-15)21(26)27/h1-13H,14H2,(H,24,25)(H,26,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLLMLUHJTAFR-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![N-(3-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2846265.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2846267.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2846270.png)
![5-Benzyl-2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2846273.png)

![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)
![2-[(4-Aminophenyl)methoxy]ethan-1-ol](/img/structure/B2846279.png)
![1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2846280.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846284.png)
